2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine (molecular formula: C₁₃H₉ClN₂; ChemSpider ID: 758124) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 5 (Fig. 1). This compound has garnered attention due to its biological activity, particularly as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Studies indicate an IC₅₀ of 0.18 µM against wild-type HIV-1 and a high selectivity index (SI = 868), attributed to hydrogen-bonding interactions in the RT allosteric site .
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
USXBLFPRCVKXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine typically follows these broad steps:
- Preparation of suitably substituted pyridine or pyridone precursors.
- Formation of the imidazo[1,2-a]pyridine ring via cyclization involving an amidine or related nitrogen source.
- Introduction of the 2-chlorophenyl substituent either via direct substitution or cross-coupling reactions.
- Final functional group modifications such as methylation or chlorination at specific ring positions.
Preparation of Key Intermediates: 2-Chloro-5-methylpyridine
A crucial intermediate in the synthesis is 2-chloro-5-methylpyridine , which can be prepared from a dihalo pyridone compound through halogenation and dehydrohalogenation steps, as detailed in US Patent US4612377A:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | Chlorine, bromine, sulphuryl chloride/bromide; 50-60°C | Dihalo compound formation (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine) |
| 2 | Dehydrohalogenation | Heating at 100-170°C in high boiling solvent (toluene, xylene, chlorobenzene, 1,2,4-trichlorobenzene) | Formation of 2-hydroxy-5-methylpyridine tautomer or 2-chloro-5-methylpyridine |
| 3 | Chlorination | Phosphorus oxychloride or phosgene in 1,2,4-trichlorobenzene at 80-130°C | Conversion to 2-chloro-5-methylpyridine |
This method allows for a single-step chlorination of the dihalo compound to yield 2-chloro-5-methylpyridine with high yield and purity. The use of 1,2,4-trichlorobenzene as solvent is preferred due to its high boiling point and stability under reaction conditions.
Construction of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring is commonly constructed via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or aldehydes, followed by cyclization. Although specific literature on 2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine is limited, analogous methods are well established in heterocyclic chemistry:
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | 2-Aminopyridine + 2-chlorophenylacetaldehyde or α-haloketone | Formation of imine intermediate |
| Cyclization | Heating or acid catalysis (e.g., para-toluenesulfonic acid) | Ring closure to imidazo[1,2-a]pyridine |
| Methylation | Methyl iodide or methyl sulfate under basic conditions | Introduction of methyl group at position 5 |
Advanced Synthetic Methodologies: Ritter-Type Reaction
Recent advances in imidazo[1,5-a]pyridine synthesis, which can be adapted for imidazo[1,2-a]pyridines, involve Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This method efficiently generates imidazo-fused pyridines via benzylic cation intermediates from benzylic alcohols:
| Parameter | Details |
|---|---|
| Catalyst | Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) |
| Co-catalyst | para-Toluenesulfonic acid monohydrate (p-TsOH·H2O) |
| Substrate | Benzylic alcohols (e.g., 2-chlorobenzyl alcohol derivatives) |
| Reaction Conditions | Mild heating, solvent varies (e.g., dichloromethane) |
| Yield Range | Moderate to excellent (50-90%) |
This approach offers a broad substrate scope and mild conditions, making it attractive for synthesizing 2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine analogs with diverse substitutions.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Halogenation-Dehydrohalogenation | Chlorine, phosphorus oxychloride, 1,2,4-trichlorobenzene, 80-130°C | High yield of 2-chloro-5-methylpyridine intermediate | Requires careful control of halogenation |
| Condensation-Cyclization | 2-Aminopyridine, 2-chlorophenylacetaldehyde, acid catalyst | Straightforward ring formation | May require purification of intermediates |
| Ritter-Type Reaction | Bi(OTf)3, p-TsOH·H2O, benzylic alcohols | Mild conditions, broad substrate scope | Catalyst cost, optimization needed for specific substrates |
Research Findings and Considerations
The halogenation and dehydrohalogenation route to 2-chloro-5-methylpyridine is well-documented and industrially scalable, with solvents like 1,2,4-trichlorobenzene providing thermal stability and facilitating chlorination steps.
The Ritter-type reaction methodology represents a modern, catalytic approach to constructing imidazo fused rings, potentially allowing direct installation of the 2-chlorophenyl substituent from benzylic alcohol precursors under mild conditions.
The choice of method depends on factors such as desired scale, available starting materials, and target purity.
No single method is universally superior; often, a combination of classical halogenation and modern catalytic cyclization yields the best results.
Chemical Reactions Analysis
Functionalization Reactions
Nucleophilic Reactions : The nitrogen atoms in the imidazo ring act as nucleophiles, enabling reactions with electrophiles. For instance, sulfonylmethylation can occur via FeCl₃-catalyzed coupling with sodium sulfinates, introducing functional groups at the C3 position .
Electrophilic Substitution : The methyl group at C5 may undergo oxidation or alkylation. For example, 3-alkylation via aza-Michael addition using aldehydes and amides introduces substituents at C3, though analogous reactions at C5 remain unexplored .
Characterization
Spectroscopic Analysis :
-
¹H NMR : Signals for aromatic protons (e.g., δ 7.75–7.39 ppm for chlorophenyl groups) and the methyl group (δ 2.33 ppm) .
-
IR : Absorption bands at ~1635 cm⁻¹ (C=C) and ~1540 cm⁻¹ (C=N) .
-
X-ray Crystallography : Confirms planar imidazo[1,2-a]pyridine core and substituent orientations .
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons (7.75–7.39 ppm), methyl (2.33 ppm) |
| IR | C=C (1635 cm⁻¹), C=N (1540 cm⁻¹) |
| X-ray | Planar structure, substituent dihedral angles |
Biological Relevance and Reactivity
The compound’s heterocyclic structure enables hydrogen bonding and π-π interactions , critical for enzyme inhibition (e.g., cholinesterases) . Molecular docking studies reveal binding to peripheral anionic sites via bulky substituents (e.g., biphenyl) .
Derivative Formation
Oxidation : Methyl groups at C5 may oxidize to ketones under strong oxidizing conditions.
Substitution : Chlorophenyl substituents allow further functionalization via nucleophilic aromatic substitution.
Mechanistic Insights
-
Condensation : Formation of imidazo[1,2-a]pyridine involves intramolecular amidation of 2-aminopyridinium intermediates .
-
Sulfonylmethylation : FeCl₃ oxidizes DMA to iminium species, which couple with substrates before sulfonylation .
This compound’s reactivity stems from its heterocyclic framework and substituent placement, offering diverse avenues for functionalization and application in medicinal chemistry.
Scientific Research Applications
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1. Structural analogs of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
Reactivity with N-Chlorosuccinimide (NCS)
Hydrogenation Behavior
Imidazo[1,2-a]pyridines undergo enantioselective hydrogenation using Ru–NHC catalysts. For example, 5-methylimidazo[1,2-a]pyridine derivatives with 2-substituents (e.g., 2-chlorophenyl) achieve high enantiomeric excess (ee >90%) under optimized conditions . The steric bulk of the 2-chlorophenyl group may slow hydrogenation kinetics compared to smaller substituents.
Pharmacological Potential
- Antiviral Activity : The 2-chlorophenyl group in the target compound optimizes π-π stacking in HIV-1 RT’s hydrophobic pocket, while the 5-methyl group minimizes steric clashes .
- Enzyme Inhibition : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for hypoxia-inducible factor (HIF) inhibitors, highlighting the scaffold’s versatility .
Biological Activity
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which consists of a pyridine ring and an imidazole ring. The presence of a chlorophenyl substituent and a methyl group enhances its potential biological activity, making it an interesting subject for medicinal chemistry research.
Structure and Properties
The structural features of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine include:
- Chlorophenyl Group : This substituent may enhance the compound's reactivity and biological interactions.
- Methyl Group : This group can influence the compound's lipophilicity and overall pharmacokinetic properties.
Biological Activities
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine, exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance:
- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies indicate moderate to significant activity against specific cancer types such as colorectal and breast cancer .
- Mechanism of Action : The mechanism may involve inducing apoptosis in cancer cells through pathways associated with mitochondrial dysfunction and modulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Similar compounds within the imidazo[1,2-a]pyridine class have demonstrated antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) reported range from 1 to 16 µg/mL, indicating promising antibacterial potential .
- Fungal Activity : The compound may also exhibit antifungal properties, although specific data on its effectiveness against fungal pathogens is limited.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substitution Effects : The presence of electron-withdrawing groups like chlorine enhances cytotoxicity compared to unsubstituted analogs. Structural modifications can significantly alter the potency and selectivity against various biological targets .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Zolimidine | Imidazo[1,2-a]pyridine scaffold | Antiulcer |
| Alpidem | Contains an imidazo ring | Anxiolytic |
| Saripidem | Similar bicyclic structure | Sedative |
| 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine | Chlorophenyl and methyl substituents | Potential anticancer/antimicrobial |
Case Studies
Recent studies have focused on the development and testing of new derivatives based on the imidazo[1,2-a]pyridine scaffold:
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of compounds derived from this scaffold. Results indicate promising bioavailability and reduced toxicity profiles compared to existing treatments .
- Clinical Relevance : The ongoing research aims to translate these findings into clinical applications, particularly in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine, and how can reaction conditions be refined to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 6-methyl-pyridin-2-ylamine and substituted esters. For example, refluxing 6-methyl-pyridin-2-ylamine with a brominated ester in ethanol (6 hours, 52.6% yield) followed by pH adjustment with KHCO₃ is a validated route . Purification via slow solvent evaporation (e.g., ethyl acetate) yields crystals suitable for X-ray analysis. Optimization involves adjusting stoichiometry, solvent polarity, and reflux duration.
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction data can be collected using a diffractometer (e.g., Enraf–Nonius CAD-4). Hydrogen atoms are typically positioned geometrically with riding models (C–H = 0.93–0.97 Å; Uiso(H) = 1.2–1.5 × Ueq(C)). The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, with WinGX providing a user interface for data processing and visualization . Planarity deviations (<0.003 Å) and dihedral angles (e.g., 1.4° between fused rings) should be analyzed to confirm structural integrity .
Q. What in vitro assays are suitable for evaluating the antiviral activity of this compound, and how is selectivity (SI) quantified?
- Methodological Answer : Anti-HIV activity can be assessed using whole-cell assays measuring IC₅₀ (half-maximal inhibitory concentration) against wild-type HIV-1. Selectivity Index (SI) is calculated as the ratio of cytotoxic concentration (CC₅₀) to IC₅₀. For example, a related imidazo[1,2-a]pyridine derivative exhibited IC₅₀ = 0.18 µM and SI = 868, indicating high therapeutic potential. Assay design should include positive controls (e.g., nevirapine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can enantioselective hydrogenation be applied to imidazo[1,2-a]pyridine derivatives, and what catalytic systems enhance stereochemical control?
- Methodological Answer : Ru–NHC (N-heterocyclic carbene) catalysts enable enantioselective hydrogenation of imidazo[1,2-a]pyridines. For example, [Ru(η³-methallyl)₂(cod)] with chiral ligands (e.g., L25) achieves >90% enantiomeric excess (ee) under optimized conditions (H₂ pressure: 50–100 bar, solvent: dichloromethane). Catalyst screening and solvent polarity adjustments are critical for minimizing side reactions and improving ee .
Q. What computational strategies are effective for modeling the binding interactions of this compound with biological targets like HIV-1 reverse transcriptase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding poses in the allosteric site of HIV-1 reverse transcriptase. Key parameters include:
- Protonation states of residues (e.g., Lys101, Tyr181) at physiological pH.
- Scoring functions prioritizing hydrogen bonds and hydrophobic interactions.
- MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories.
Validation via mutagenesis studies (e.g., K103N mutant resistance profiling) is recommended .
Q. How can degradation pathways of this compound be characterized, and what analytical techniques identify major degradation products?
- Methodological Answer : Forced degradation under acidic/oxidative conditions (e.g., H₂O₂, HCl) followed by preparative TLC isolates products. LC-MS and NMR (¹H/¹³C) elucidate structures:
- Clopidogrel acid : Identified via IR (C=O stretch at 1700 cm⁻¹) and MS (m/z 336 [M+H]⁺).
- Oxoacetic acid derivative : Confirmed by ¹H NMR (δ 8.1 ppm, aromatic protons) and ¹³C NMR (δ 190 ppm, ketone carbon) .
Q. What strategies improve regioselectivity during electrophilic substitution (e.g., nitration) on the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Nitration with HNO₃ in H₂SO₄ at 0–5°C favors substitution at the electron-rich C3 position. For 5-methyl derivatives, steric hindrance directs nitration to C3 (yield: 30–40%). Solvent choice (e.g., 1,2-dimethoxyethane) and slow reagent addition minimize byproducts. Characterization via HPLC and ¹H NMR (e.g., δ 8.5 ppm for nitro group protons) confirms regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
